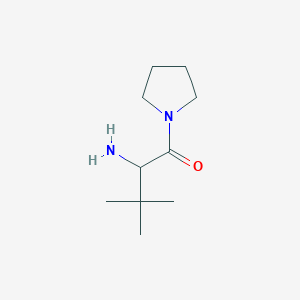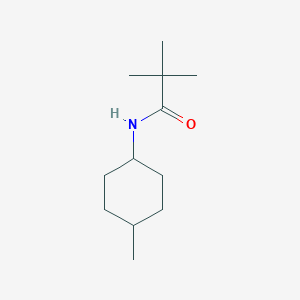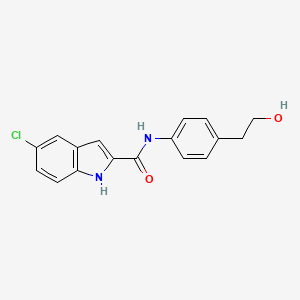![molecular formula C16H23N3O B7500145 Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone (CP-96,345) is a chemical compound that has been the subject of several scientific studies. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
作用机制
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the modulation of dopamine release and synaptic plasticity, and is thought to play a role in reward processing, motivation, and cognition. By blocking the D3 receptor, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone inhibits the downstream signaling pathways that are activated by dopamine, leading to a reduction in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects on dopamine neurotransmission. In animal studies, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to reduce the locomotor activity and stereotypy induced by dopamine agonists, suggesting that it may have antipsychotic-like effects.
实验室实验的优点和局限性
One advantage of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone as a research tool is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects at high concentrations or in different experimental conditions, which may confound the interpretation of results. Additionally, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone may have limited solubility or stability in certain experimental systems, which may require optimization of the experimental protocol.
未来方向
There are several future directions for research on Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone and the dopamine D3 receptor. One area of interest is the development of more selective and potent D3 receptor antagonists, which may have improved therapeutic potential for addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain, anxiety, and neurodegeneration. Finally, the use of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in combination with other pharmacological or behavioral interventions may provide new insights into the mechanisms underlying addiction and other complex behaviors.
合成方法
The synthesis of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 4-(pyridin-4-ylmethyl)piperazine with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with a reagent such as iodine monochloride to form the final product. The yield of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be optimized by controlling the reaction conditions, such as temperature, time, and concentration.
科学研究应用
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used as a research tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine in animal models, suggesting that the D3 receptor may be a potential target for the treatment of addiction. Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has also been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression, which are associated with dysregulation of dopamine neurotransmission.
属性
IUPAC Name |
cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-3-1-2-4-15)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXXHVDHDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)





![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)